molecular formula C19H19ClN4O3S B2618228 4-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide CAS No. 946356-67-8

4-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide

Numéro de catalogue B2618228
Numéro CAS: 946356-67-8
Poids moléculaire: 418.9
Clé InChI: HIPDSFZUPGZUBV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide, also known as Pimasertib, is a selective inhibitor of mitogen-activated protein kinase kinase (MEK) 1 and 2. It is a small molecule drug that is being developed for the treatment of various cancers. Pimasertib has shown promising results in preclinical studies, and is currently being evaluated in clinical trials.

Applications De Recherche Scientifique

Pharmacokinetic Profiles and Metabolic Pathways

Research on compounds structurally related to 4-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide has shed light on their pharmacokinetic profiles and metabolic pathways in humans. For instance, the study of FK3453, a compound with a similar structural framework, revealed its pharmacokinetics and the role of aldehyde oxidase (AO) in its metabolism. Despite promising preclinical findings, FK3453 showed extremely low plasma concentrations in humans due to extensive metabolism by AO, with oxidative metabolites identified as major products. This indicates that compounds within this chemical family might undergo significant metabolic alterations, impacting their therapeutic efficacy and safety profiles (Akabane et al., 2011).

Therapeutic Applications and Efficacy

Compounds analogous to 4-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide have been explored for various therapeutic applications. For instance, ebrotidine, another compound with a related sulfonamide group, was compared with ranitidine and placebo for its effectiveness in preventing gastroduodenal lesions induced by piroxicam in patients with rheumatic diseases. The study concluded that ebrotidine, particularly at higher doses, provided the most potent protective effect against mucosal gastric lesions, highlighting the potential therapeutic benefits of sulfonamide derivatives in gastroprotection (Puscas et al., 1997).

Environmental and Occupational Exposure Considerations

Research has also focused on the environmental and occupational exposure to compounds structurally similar to 4-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide. A study evaluating the genotoxic effects of chronic occupational exposure to benzene, a compound related through its use in fuels and industrial processes, highlighted the significant health risks associated with exposure to such chemicals. This research emphasizes the importance of monitoring and mitigating exposure to potentially hazardous chemicals in occupational settings (Costa-Amaral et al., 2019).

Propriétés

IUPAC Name

4-chloro-N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O3S/c1-3-27-19-12-18(21-13(2)22-19)23-15-6-8-16(9-7-15)24-28(25,26)17-10-4-14(20)5-11-17/h4-12,24H,3H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPDSFZUPGZUBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.